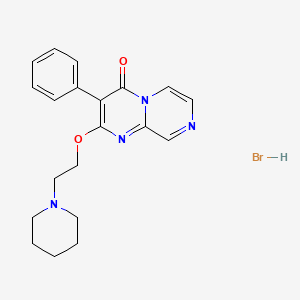

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide

Description

The compound 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide (hereafter referred to as Compound X) is a heterocyclic derivative featuring a fused pyrazino-pyrimidinone core. Its structure includes a phenyl group at position 3 and a 2-(2-piperidinoethoxy) substituent at position 2, with a monohydrobromide salt enhancing solubility for pharmacological applications .

Compound X belongs to a class of molecules investigated as dual inhibitors of PI3K/mTOR, critical targets in oncology due to their role in cell proliferation and survival pathways . The pyrazino-pyrimidinone scaffold is structurally distinct from pyridopyrimidinones (e.g., compound 4 in ), where nitrogen substitution in the core alters physicochemical properties and biological activity. Synthesis routes for such compounds often involve cyclization of 3-amino-2(1H)-pyrazinones or halogenation strategies, as described in pyrido-pyrimidinone derivatives .

Properties

CAS No. |

21271-25-0 |

|---|---|

Molecular Formula |

C20H23BrN4O2 |

Molecular Weight |

431.3 g/mol |

IUPAC Name |

3-phenyl-2-(2-piperidin-1-ylethoxy)pyrazino[1,2-a]pyrimidin-4-one;hydrobromide |

InChI |

InChI=1S/C20H22N4O2.BrH/c25-20-18(16-7-3-1-4-8-16)19(22-17-15-21-9-12-24(17)20)26-14-13-23-10-5-2-6-11-23;/h1,3-4,7-9,12,15H,2,5-6,10-11,13-14H2;1H |

InChI Key |

FWQDTGCEDTTXDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide typically involves multiple steps, including the formation of the pyrazino-pyrimidine core and subsequent functionalization. Common synthetic routes may include:

Formation of the Pyrazino-Pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of the phenyl and piperidinoethoxy groups through substitution reactions.

Formation of the Monohydrobromide Salt: This final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions may be employed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

(a) Pyridopyrimidinone vs. Pyrazino-Pyrimidinone

- Compound 4 (Pyridopyrimidinone derivative): Exhibits 98% pAKT inhibition at 1 μM, attributed to its pyridopyrimidinone core with lower topological polar surface area (TPSA) and higher calculated logP (cLogP), favoring membrane permeability .

- Compound 6 (Pyrazino-Pyrimidinone derivative): Replacing a CH group in Compound 4’s core with nitrogen increases TPSA (enhancing hydrophilicity) and reduces cLogP. However, this modification reduces pAKT inhibition to <50%, highlighting the core’s impact on target engagement .

- Compound X: Shares the pyrazino-pyrimidinone core of Compound 6 but introduces a 3-phenyl group (lipophilic moiety) and a 2-(2-piperidinoethoxy) side chain. The phenyl group may offset the core’s lower cLogP, while the piperidine-linked ethoxy group improves solubility via the HBr salt .

(b) Halogenated Derivatives

- However, such derivatives lack the piperidinoethoxy side chain, reducing solubility compared to Compound X .

Patent Derivatives with Diverse Substituents

Recent patents (Evidences 3–7) describe analogs with substituents like:

- Piperidinyl/Piperazinyl groups: Common in derivatives targeting kinase inhibition. For example, 7-(1-methylpiperidin-4-yl)-substituted pyrido-pyrimidinones show improved solubility and bioavailability, akin to Compound X’s piperidinoethoxy group .

- Heteroaromatic substituents : Pyrazolo-pyrazin-2-yl or indazol-5-yl groups enhance π-π stacking in binding pockets, a feature absent in Compound X’s phenyl group .

Key Research Findings and Implications

Core-Dependent Activity: The pyrazino-pyrimidinone core (Compound X) reduces pAKT inhibition compared to pyridopyrimidinones (Compound 4), but strategic substituents may restore efficacy. For instance, the 3-phenyl group in Compound X could enhance hydrophobic interactions with mTOR’s ATP-binding pocket .

Solubility vs. This trade-off necessitates in vivo studies to assess bioavailability .

Patent Trends : Derivatives with piperidine/piperazine side chains dominate recent patents, underscoring their importance in kinase inhibitor design. Compound X aligns with this trend but lacks fluorination or heteroaromatic motifs seen in more advanced candidates .

Biological Activity

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-piperidinoethoxy)-, monohydrobromide (chemical formula: C20H23BrN4O2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by a complex structure that includes a pyrazino-pyrimidinone core and a phenyl ring substituted with a piperidinoethoxy group. This unique structure is essential for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the potential of 4H-Pyrazino derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. In particular, derivatives have shown promising results in inhibiting cancer cell proliferation in preclinical models.

- Mechanism of Action : The compound acts as a selective PARP1 inhibitor, leading to enhanced antitumor efficacy while minimizing hematological toxicity compared to other PARP inhibitors. For instance, a related compound demonstrated significant tumor regression in BRCA1-mutated xenograft models and exhibited synergistic effects when combined with carboplatin .

Enzyme Inhibition

The compound's structural features suggest potential activity against various enzymes. For example, it may exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. In related studies on similar compounds, certain derivatives showed IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibition potential .

Case Studies

- Study on PARP Inhibition : A recent study evaluated the efficacy of 4H-Pyrazino derivatives in inhibiting PARP1 and PARP2. The results indicated that these compounds could trap PARP1-DNA complexes more effectively than existing drugs, leading to superior antitumor activity without the associated hematological side effects .

- Tyrosinase Inhibition : Another investigation focused on the tyrosinase inhibitory activity of various pyrazino derivatives. Compounds similar to 4H-Pyrazino exhibited strong inhibition with IC50 values indicating their potential use in treating hyperpigmentation disorders .

Data Tables

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | PARP1 | <10 | Selective inhibition |

| Compound B | Tyrosinase | 6.4 | Competitive inhibition |

| Compound C | PARP2 | >100 | Non-selective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.